7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one
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Overview
Description
7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one is an organic compound with the molecular formula C15H22O. It is characterized by a complex structure that includes multiple bonds, including double and triple bonds, as well as a ketone functional group
Preparation Methods
The synthesis of 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one involves several steps, typically starting with the preparation of the appropriate precursors. The synthetic routes often include the formation of multiple bonds through reactions such as alkylation, dehydrohalogenation, and carbon-carbon coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert double and triple bonds into single bonds, modifying the compound’s structure and stability.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple bonds and functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, and other cellular activities .
Comparison with Similar Compounds
Similar compounds to 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one include other aliphatic ketones and compounds with multiple bonds. For example:
4’-tert-Butyl-2’,6’-dimethylacetophenone: Similar in having a tert-butyl group and multiple bonds but differs in the overall structure and functional groups.
tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: Shares the tert-butyl group but has a different core structure and additional chlorine atoms.
The uniqueness of this compound lies in its specific combination of multiple bonds and functional groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
56561-42-3 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
7-tert-butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one |
InChI |
InChI=1S/C15H22O/c1-8-12(14(2,3)4)10-9-11-13(16)15(5,6)7/h1,9-11H,2-7H3 |
InChI Key |
VAFFRCIXNYFSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=CC=C(C#C)C(C)(C)C |
Origin of Product |
United States |
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